Technical Documentation Center

4-Chloro-5-iodo-2,6-dimethoxypyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-5-iodo-2,6-dimethoxypyrimidine
  • CAS: 134221-53-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

An In-Depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethoxypyrimidine: Synthesis, Properties, and Applications Pyrimidine-based architectures are cornerstones of modern medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethoxypyrimidine: Synthesis, Properties, and Applications

Pyrimidine-based architectures are cornerstones of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Their prevalence stems from their bioisosteric relationship with purines, enabling them to modulate the activity of kinases, G-protein coupled receptors (GPCRs), and other critical enzyme families. The strategic functionalization of the pyrimidine ring is paramount in drug discovery, allowing for the precise tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

This guide focuses on 4-Chloro-5-iodo-2,6-dimethoxypyrimidine , a highly versatile, albeit specialized, heterocyclic building block. Its trifunctional nature—possessing two distinct, orthogonally reactive halogen atoms (Cl and I) and two methoxy groups—offers a rich platform for constructing complex molecular entities. The chloro and iodo substituents serve as handles for a variety of cross-coupling reactions, while the methoxypyrimidine core maintains the essential hydrogen bonding and aromatic stacking capabilities inherent to this privileged scaffold. This document provides an in-depth exploration of its chemical properties, a robust synthetic protocol, and a discussion of its reactivity and strategic application in drug development workflows.

Physicochemical and Structural Characterization

A comprehensive understanding of the physicochemical properties of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine is fundamental to its effective use in synthesis, including handling, reaction setup, and purification. While this specific isomer is not widely cataloged, its properties can be reliably extrapolated from closely related analogues and foundational chemical principles.

Chemical structure of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine.

Table 1: Physicochemical Properties

PropertyValueSource/Basis
IUPAC Name 4-Chloro-5-iodo-2,6-dimethoxypyrimidineNomenclature Rules
Molecular Formula C₆H₆ClIN₂O₂Calculated
Molecular Weight 300.48 g/mol Calculated
Appearance Expected to be an off-white to yellow solidAnalogy to similar compounds[1]
Melting Point Estimated 180-190 °CBased on 2-Chloro-5-iodo-4,6-dimethoxypyrimidine (183-185 °C)[1]
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO); sparingly soluble in alcohols; insoluble in water.General solubility of halogenated aromatics
CAS Number Not assigned (as of early 2026)Database Search

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine is most logically achieved through a two-step sequence starting from commercially available 2,6-dimethoxy-4(3H)-pyrimidinone. This approach leverages well-established and reliable transformations in pyrimidine chemistry.

  • Chlorination: The conversion of the 4-oxo group to a 4-chloro substituent is a standard transformation effected by a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via initial phosphorylation of the pyrimidinone oxygen, followed by nucleophilic attack of chloride to displace the phosphate leaving group.

  • Iodination: The subsequent introduction of the iodine atom at the C5 position is an electrophilic aromatic substitution. The electron-rich nature of the dimethoxypyrimidine ring facilitates this reaction. N-Iodosuccinimide (NIS) is the reagent of choice, as it provides a source of electrophilic iodine (I⁺) under mild conditions, offering high regioselectivity for the C5 position, which is sterically accessible and activated by the methoxy groups.[2]

Synthetic workflow for 4-Chloro-5-iodo-2,6-dimethoxypyrimidine.
Detailed Experimental Protocol

Materials:

  • 2,6-Dimethoxy-4(3H)-pyrimidinone

  • Phosphorus oxychloride (POCl₃)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Step 1: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethoxy-4(3H)-pyrimidinone (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is typically run neat or with a high-boiling inert solvent.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice. This is a highly exothermic process and must be done with caution.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,6-dimethoxypyrimidine, which can be used directly in the next step or purified if necessary.

Step 2: Synthesis of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the crude 4-chloro-2,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Quenching: Wash the organic solution with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine (the color will disappear), followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 4-Chloro-5-iodo-2,6-dimethoxypyrimidine.

Reactivity Profile and Strategic Applications in Drug Discovery

The synthetic power of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective, sequential functionalization, making it an ideal scaffold for building molecular complexity in a controlled manner.

Common Transformations:

  • Suzuki Coupling: The C5-I position readily undergoes Suzuki coupling with a wide range of boronic acids and esters to introduce aryl or heteroaryl substituents.

  • Sonogashira Coupling: The C5-I bond can be functionalized with terminal alkynes via Sonogashira coupling to install alkynyl groups.

  • Heck and Stille Couplings: These are also viable transformations at the C5-I position.

  • Nucleophilic Aromatic Substitution (SₙAr): The C4-Cl bond, while less reactive in cross-coupling, is susceptible to SₙAr with various nucleophiles (e.g., amines, thiols, alcohols), often requiring elevated temperatures. This step is typically performed after the C5 position has been functionalized.

This sequential functionalization strategy is a powerful tool for generating large chemical libraries for high-throughput screening in drug discovery programs.[2][3]

cluster_0 Sequential Cross-Coupling Strategy A 4-Chloro-5-iodo-2,6-dimethoxypyrimidine B Step 1: Suzuki Coupling (at C5-I position) A->B R-B(OH)₂ Pd Catalyst C Monofunctionalized Intermediate B->C D Step 2: SₙAr or Buchwald-Hartwig (at C4-Cl position) C->D R'-NH₂ (Heat or Pd Catalyst) E Diverse, Complex Product Library D->E

Logic of sequential functionalization using the target scaffold.

Safety, Handling, and Storage

As a halogenated organic compound, 4-Chloro-5-iodo-2,6-dimethoxypyrimidine should be handled with appropriate care. While specific toxicity data is unavailable, data from analogous compounds suggests it should be treated as a hazardous substance.[4][5]

  • Hazard Identification:

    • Harmful if swallowed, inhaled, or in contact with skin.[5]

    • Causes skin and serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.[6]

    • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Protect from light to prevent potential degradation.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.[8]

Conclusion

4-Chloro-5-iodo-2,6-dimethoxypyrimidine represents a strategically designed building block for advanced synthetic and medicinal chemistry. Its key value proposition is the capacity for selective, sequential functionalization, enabling the efficient construction of diverse and complex molecular libraries. The robust synthetic route and well-understood reactivity profile make it a powerful tool for researchers and drug development professionals aiming to accelerate the discovery of novel therapeutics. Proper handling and adherence to safety protocols are essential when working with this and related chemical entities.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyrimidine.
  • HIMEDIA. (n.d.). Material Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link].

  • Hoffman Fine Chemicals. (n.d.). 2-Chloro-5-iodo-4,6-dimethoxypyrimidine. CAS RN 2241239-23-4. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11230204, 4-Chloro-5-iodopyrimidine. Retrieved from [Link].

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 344-385. Available at: [Link]

Sources

Exploratory

5-Iodo-2,6-dimethoxypyrimidine Derivatives: Strategic Scaffolds in Drug Discovery

An In-Depth Technical Guide to 5-Iodo-2,6-dimethoxypyrimidine Derivatives in Medicinal Chemistry. Executive Summary 5-iodo-2,6-dimethoxypyrimidine (IUPAC: 5-iodo-2,4-dimethoxypyrimidine) represents a high-value electroph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Iodo-2,6-dimethoxypyrimidine Derivatives in Medicinal Chemistry.

Executive Summary

5-iodo-2,6-dimethoxypyrimidine (IUPAC: 5-iodo-2,4-dimethoxypyrimidine) represents a high-value electrophilic scaffold in modern medicinal chemistry.[1][2] Its structural utility lies in the orthogonal reactivity of its three functional handles: the labile C-5 iodide, which facilitates palladium-catalyzed carbon-carbon or carbon-heteroatom bond formation, and the C-2/C-6 methoxy groups, which serve as masked synthons for oxo- or amino-pyrimidines. This guide details the synthesis, regioselective functionalization, and therapeutic applications of this core, specifically within the context of P2X3 antagonists and kinase inhibitors.[3][4]

Structural Identity & Nomenclature

Clarification on Isomerism: While often referred to as "2,6-dimethoxy" due to the symmetric placement of substituents relative to the nitrogen atoms in visual representations, the IUPAC nomenclature rules dictate minimizing locants.[3] Thus, the molecule is formally 5-iodo-2,4-dimethoxypyrimidine (CAS: 52522-99-3).[5]

  • Symmetry: In the absence of the iodine, 2,4-dimethoxypyrimidine is superimposable on 2,6-dimethoxypyrimidine via rotation.[3] The introduction of the iodine at C-5 maintains this equivalence in the precursor, but subsequent desymmetrization (e.g., via regioselective SnAr) renders the positions distinct.[3][4]

  • Chemical Space: This scaffold is distinct from the symmetric 5-iodo-4,6-dimethoxypyrimidine (where C-2 is unsubstituted), a less common isomer used in specific agrochemical applications.

Synthesis of the Core Scaffold

The synthesis of the 5-iodo-2,6-dimethoxypyrimidine core is typically achieved via electrophilic aromatic substitution (iodination) of the electron-rich dimethoxypyrimidine precursor.

Mechanism & Causality

The 2,4-dimethoxy substituents activate the pyrimidine ring, making C-5 sufficiently nucleophilic to attack iodonium species.[3] N-Iodosuccinimide (NIS) is preferred over elemental iodine (


) to avoid the formation of hydroiodic acid byproducts that could prematurely hydrolyze the methoxy groups to uracils.[3][4]
Experimental Protocol: Iodination of 2,4-Dimethoxypyrimidine
  • Reagents: 2,4-Dimethoxypyrimidine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).[3][4]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[3][4]

  • Conditions:

    • Dissolve 2,4-dimethoxypyrimidine in MeCN (0.5 M) under

      
       atmosphere.
      
    • Add NIS portion-wise at 0 °C to control the exotherm.

    • Allow the mixture to warm to 25 °C and stir for 4–12 hours. Monitor by TLC/LC-MS (Product is less polar).[3][4]

    • Workup: Dilute with EtOAc, wash with 10%

      
       (to quench excess iodine), followed by brine. Dry over 
      
      
      
      .[3][4]
    • Purification: Recrystallization from heptane/EtOAc or silica flash chromatography (typically 10-20% EtOAc/Hex).[3][4]

    • Yield: Expect 85–95%.

Functionalization Strategies

The power of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.[3][4]

Pathway A: C-5 Cross-Coupling (The "Warhead" Installation)

The C-5 iodine is an excellent leaving group for Pd-catalyzed reactions.[3] The electron-deficient nature of the pyrimidine ring facilitates oxidative addition, making Suzuki-Miyaura and Sonogashira couplings highly efficient.

  • Suzuki-Miyaura Coupling: Used to install aryl or heteroaryl groups.[3][4]

    • Catalyst Choice:

      
       is standard, but bulky phosphine ligands (e.g., XPhos, SPhos) are required for sterically hindered boronic acids.[3][4]
      
    • Base:

      
       or 
      
      
      
      are preferred over weaker bases to activate the boronate.[3][4]
Pathway B: C-2/C-6 Nucleophilic Displacement (SnAr)

The methoxy groups at C-2 and C-4 (user's C-6) are potential leaving groups in Nucleophilic Aromatic Substitution (SnAr).[3]

  • Regioselectivity: The C-4 (or C-6) position is generally more electrophilic than C-2 due to the para-like resonance contribution from N-1. However, this selectivity is highly substrate-dependent ("The SnAr Dichotomy").[3][4]

  • Application: Displacement with amines yields 2-methoxy-4-aminopyrimidines or 2,4-diaminopyrimidines (key for antifolates and P2X3 antagonists).

Pathway C: Deprotection to Uracils

Acidic hydrolysis (HCl/AcOH) converts the dimethoxy intermediate into 5-iodouracil derivatives, which are classic antiviral scaffolds (e.g., Idoxuridine analogs).[3][4]

Visualization: Reaction Decision Tree

G Start 2,4-Dimethoxypyrimidine Core 5-Iodo-2,4-dimethoxypyrimidine (The Core Scaffold) Start->Core NIS, MeCN (Electrophilic Subst.) Suzuki Suzuki Coupling (C-5 Arylation) Core->Suzuki Pd(0), Ar-B(OH)2 SnAr SnAr Displacement (C-4/C-2 Amination) Core->SnAr R-NH2, Heat Hydrolysis Acid Hydrolysis (Uracil Formation) Core->Hydrolysis HCl / AcOH Product1 5-Aryl-2,4-dimethoxypyrimidine Suzuki->Product1 C-C Bond Formation Product2 2,4-Diamino-5-iodopyrimidine (Gefapixant Precursor) SnAr->Product2 Displacement of OMe Product3 5-Iodouracil Hydrolysis->Product3 Demethylation

Caption: Divergent synthesis pathways from the 5-iodo-2,6(4)-dimethoxypyrimidine core.[3]

Medicinal Chemistry Applications
Case Study: P2X3 Antagonists (Gefapixant Class)

Gefapixant (MK-7264) is a first-in-class P2X3 receptor antagonist for chronic cough.[3][4] While the final drug is a diaminopyrimidine, the 5-iodo-dimethoxy scaffold serves as a crucial intermediate for structure-activity relationship (SAR) exploration.

  • Mechanism: The 5-iodo group allows for the installation of the aryloxy linker via Ullmann-type coupling or direct SnAr if the partner is a phenol.[4]

  • Transformation: The methoxy groups are subsequently displaced by ammonia (ammonolysis) to generate the required 2,4-diamino motif, ensuring high affinity for the P2X3 ATP-binding pocket.[3]

Quantitative Data: Reactivity Comparison

The following table summarizes the reactivity of the 5-iodo core versus its chloro/bromo analogs in Suzuki couplings.

Halogen at C-5Bond Dissociation Energy (kcal/mol)Relative Rate (Pd-Coupling)Stability (Storage)
Iodo (-I) ~53 Fastest (100) Moderate (Light Sensitive)
Bromo (-Br)~68Slow (15)High
Chloro (-Cl)~81Very Slow (<1)High
Detailed Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 5-(4-methoxyphenyl)-2,4-dimethoxypyrimidine.

  • Preparation: In a microwave vial, combine 5-iodo-2,4-dimethoxypyrimidine (266 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and

    
      (636 mg, 3.0 mmol).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL).

  • Degassing: Sparge with Argon for 5 minutes.

  • Catalyst: Add

    
      (41 mg, 5 mol%).
    
  • Reaction: Seal and heat to 90 °C for 2 hours (or microwave at 110 °C for 20 min).

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

  • Validation: NMR should show disappearance of the C-5 Iodo signal and appearance of aromatic protons.

References
  • Synthesis of Gefapixant: Organic Process Research & Development, 2020, 24(11), 2445–2452.[3][4][6] Link[3][4][6]

  • Regioselectivity in Pyrimidine SnAr: Journal of Organic Chemistry, 2015, 80(15), 7757–7763.[3][4][7] Link[3][4]

  • Suzuki-Miyaura Coupling on Heterocycles: Chemical Reviews, 1995, 95(7), 2457–2483.[3][4] Link[3][4]

  • Iodination Protocols (NIS): Tetrahedron Letters, 1998, 39(16), 2219-2222.[3][4] Link

  • P2X3 Receptor Antagonists Review: Journal of Medicinal Chemistry, 2019, 62(19), 8915–8932.[3][4] Link[3][4]

Sources

Foundational

Solubility profile of halogenated dimethoxypyrimidines in organic solvents

An In-depth Technical Guide to the Solubility Profile of Halogenated Dimethoxypyrimidines in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Halogenated Dimethoxypyrimidines in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of halogenated 2,4-dimethoxypyrimidines in organic solvents. Halogenated pyrimidines are crucial building blocks in medicinal chemistry and materials science, and a deep understanding of their solubility is paramount for successful drug development, process chemistry, and formulation.[1] This document moves beyond a simple data repository to explain the fundamental thermodynamic principles governing solubility, the specific role of halogenation in modulating intermolecular forces, and the practical execution of robust experimental protocols. It is designed for researchers, scientists, and drug development professionals who require both theoretical grounding and actionable methodologies for characterizing these important chemical entities.

Introduction: The Significance of Halogenated Dimethoxypyrimidines

The 2,4-dimethoxypyrimidine scaffold is a privileged structure in the synthesis of biologically active molecules. Halogenation at the 5-position (with chlorine, bromine, or iodine) is a common strategy to modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[2][3] The introduction of a halogen atom can significantly alter a molecule's interaction with its environment, including solvent molecules, thereby directly impacting its solubility.[4]

Predicting and understanding this solubility profile is not a trivial academic exercise; it is a critical step in the pharmaceutical development pipeline. Poor solubility can lead to low bioavailability, challenging formulations, and difficulties in purification and crystallization processes.[5][6] This guide provides the scientific rationale and experimental blueprint for a thorough characterization of these solubility profiles.

The Theoretical Framework of Solubility

The ability of a solute to dissolve in a solvent is governed by a delicate balance of thermodynamic factors.[7] The overall process can be understood by dissecting the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions.

ΔG_sol = ΔH_sol - TΔS_sol

A spontaneous dissolution process requires a negative ΔG_sol. This is achieved through a favorable interplay between the energy required to break apart the solute's crystal lattice and the energy released upon solvation of the solute molecules.[8][9]

Enthalpy of Solution: A Tale of Two Energies

The enthalpy of solution (ΔH_sol) can be conceptualized as the sum of two major energy components:

  • Lattice Energy (ΔH_lattice): The energy required to break the intermolecular bonds holding the solid crystal together and separate the molecules into the gaseous phase. This is an endothermic process (ΔH > 0).[8][9]

  • Solvation Energy (ΔH_solvation): The energy released when the gaseous solute molecules are surrounded and stabilized by solvent molecules. This is an exothermic process (ΔH < 0).[10]

The overall dissolution is endothermic if the lattice energy is greater than the solvation energy, and exothermic if the solvation energy is greater.[7][11] For most solids, the process is endothermic, which is why solubility typically increases with temperature, as dictated by Le Chatelier's Principle.[7][11][12]

cluster_0 Thermodynamic Cycle of Dissolution Solid_Crystal Solute (Solid Crystal) Gas_Phase Solute (Gaseous) Solid_Crystal->Gas_Phase  ΔH_lattice > 0 (Endothermic)   Solvated Solute (Solvated) Solid_Crystal->Solvated  ΔH_solution (Net Enthalpy Change)   Gas_Phase->Solvated  ΔH_solvation < 0 (Exothermic)  

Caption: Thermodynamic cycle illustrating the enthalpy changes during dissolution.

The Role of the Halogen: Beyond Simple Lipophilicity

The adage "like dissolves like" is a useful heuristic, reminding us that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[10] Halogenation influences solubility through several mechanisms:

  • Increased Lipophilicity: Halogens are more electronegative than carbon but are also significantly larger and more polarizable, particularly bromine and iodine. This generally increases the molecule's non-polar surface area and thus its lipophilicity, or "fat-loving" character.[13][14] This would intuitively suggest lower solubility in polar solvents.

  • Halogen Bonding: Contrary to the simple lipophilicity argument, halogens (Cl, Br, and I) can act as halogen bond donors . This is a non-covalent interaction where the electropositive region on the outer tip of the halogen (the "σ-hole") is attracted to a Lewis base, such as the oxygen or nitrogen atoms in many organic solvents.[4][15] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl).[13] This specific solute-solvent interaction can significantly enhance solubility in solvents that are good halogen bond acceptors.[15]

  • Dispersion Forces: The large, diffuse electron clouds of bromine and especially iodine lead to stronger London dispersion forces, which can improve solubility in non-polar, polarizable solvents.

Therefore, the effect of the specific halogen on solubility is a complex interplay between overall lipophilicity and the potential for specific, favorable interactions like halogen bonding.[4]

Experimental Determination of Solubility: A Protocol-Driven Approach

While theoretical principles provide a predictive framework, empirical measurement remains the gold standard. The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[5][16]

Core Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Objective: To determine the equilibrium solubility of a halogenated dimethoxypyrimidine in a selected organic solvent at a controlled temperature.

Materials:

  • Halogenated dimethoxypyrimidine compound (e.g., 5-Bromo-2,4-dimethoxypyrimidine).

  • High-purity organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)).

  • Scintillation vials or glass tubes with screw caps.

  • Thermostatically controlled shaking incubator or water bath.

  • Centrifuge.

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a precisely known volume (e.g., 2 mL) of the chosen solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical, but longer times may be needed for compounds that dissolve slowly.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. This step is critical to avoid disturbing the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This removes any remaining microscopic particulates. Discard the first small portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with fresh solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of the same compound.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

cluster_workflow Shake-Flask Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h, Constant T°) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Collect Supernatant C->D E 5. Filter Supernatant (0.45 µm PTFE) D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC-UV F->G H 8. Calculate Solubility G->H

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Alternative Method: Kinetic Solubility Assays

For early-stage drug discovery where large numbers of compounds are screened, high-throughput kinetic solubility assays are often employed.[17] Methods like nephelometry (which measures light scattering from precipitated particles) can quickly rank-order compounds.[6] These methods typically involve adding a concentrated DMSO stock solution to an aqueous buffer and observing the concentration at which precipitation occurs.[16] It is crucial to understand that this measures kinetic solubility , which is often higher than the true thermodynamic solubility and can be influenced by the rate of addition and presence of co-solvents.[16][18]

Solubility Profiles of Halogenated Dimethoxypyrimidines

Quantitative solubility data for specific research intermediates is often not widely published and is typically generated internally by chemical and pharmaceutical companies. However, based on the foundational principles discussed, we can predict general trends and present an exemplary data structure for organizing experimental results.

Table 1: Exemplary Solubility Data for 5-Halogenated-2,4-Dimethoxypyrimidines at 25°C

CompoundHalogenSolventSolvent TypePredicted Solubility Trend
5-Chloro-2,4-DMPClMethanolPolar ProticModerate
5-Bromo-2,4-DMPBrMethanolPolar ProticModerate
5-Iodo-2,4-DMPIMethanolPolar ProticModerate to Good
5-Chloro-2,4-DMPClAcetonitrilePolar AproticModerate
5-Bromo-2,4-DMPBrAcetonitrilePolar AproticModerate to Good
5-Iodo-2,4-DMPIAcetonitrilePolar AproticGood
5-Chloro-2,4-DMPClEthyl AcetateModerately PolarGood
5-Bromo-2,4-DMPBrEthyl AcetateModerately PolarGood
5-Iodo-2,4-DMPIEthyl AcetateModerately PolarVery Good
5-Chloro-2,4-DMPClDichloromethaneNon-polarVery Good
5-Bromo-2,4-DMPBrDichloromethaneNon-polarVery Good
5-Iodo-2,4-DMPIDichloromethaneNon-polarExcellent
5-Chloro-2,4-DMPClDMSOPolar AproticVery Good
5-Bromo-2,4-DMPBrDMSOPolar AproticExcellent
5-Iodo-2,4-DMPIDMSOPolar AproticExcellent

Note: This table presents qualitative trends based on chemical principles. Actual quantitative values (e.g., in mg/mL) must be determined experimentally.

Discussion of Trends:

  • Effect of Solvent: As expected from the "like dissolves like" principle, solubility is generally lower in highly polar solvents like methanol and increases in less polar solvents like dichloromethane.[10] DMSO is an excellent solvent for a wide range of compounds due to its high polarity and strong hydrogen bond accepting capabilities.

  • Effect of Halogen: The trend from Cl to Br to I is likely to show increased solubility in many organic solvents. While lipophilicity increases, the enhanced polarizability and halogen bonding potential of iodine often lead to more favorable solute-solvent interactions that overcome the energy penalty of breaking the more organized crystal lattice of the larger, heavier molecule.[4][15]

Practical Applications and Conclusion

A well-characterized solubility profile is indispensable for:

  • Drug Formulation: It dictates whether a compound can be formulated as an oral solid dosage form, an injectable solution, or requires advanced formulation strategies like amorphous solid dispersions.[6]

  • Process Chemistry: Solubility data is essential for designing and optimizing crystallization and purification protocols, ensuring high yield and purity.[19]

  • ADME & Toxicology: Solubility is a key determinant of a drug's absorption and bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a primary classification parameter.[16]

References

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • sreekanth, a. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility - StatPearls. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • ACS Publications. (n.d.). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Retrieved from [Link]

  • RSC Publishing. (2017, June 1). Hydrogen bonding vs. halogen bonding: the solvent decides. Retrieved from [Link]

  • Reddit. (2019, June 22). How do halogens and sulfur confer lipid-solubility to a molecule? : r/askscience. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 29). Interplay of halogen bonding and solvation in protein–ligand binding - PMC. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 20). 5.8.2: Lattice Energies and Solubility. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Reddit. (2025, May 15). How does lattice enthalpy affect solubility? : r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Dissolution of Metals in Organic Solvents - PMC. Retrieved from [Link]

  • Purdue Engineering. (2019, October 25). Solubility curves and nucleation rates from molecular dynamics for polymorph prediction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Regioselective nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidines

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 4-Chloropyrimidines Executive Summary The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Pazopanib, Brigatinib) and nucleotid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 4-Chloropyrimidines

Executive Summary

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Pazopanib, Brigatinib) and nucleotide analogs. However, the scaffold’s dual electrophilic sites—specifically in 2,4-dichloropyrimidine derivatives—present a classic regioselectivity challenge. While the C4 position is intrinsically more reactive due to para-like resonance stabilization, subtle environmental factors can erode this selectivity or, when manipulated intentionally, invert it.

This guide provides a definitive technical framework for achieving >95:5 regioselectivity at the C4 position of 4-chloropyrimidines (and 2,4-dichloropyrimidines), alongside protocols for analyzing and reversing this preference.

Mechanistic Foundation: The Electronic Bias

To control the reaction, one must understand the electronic landscape of the pyrimidine ring.

The "Para" vs. "Ortho" Analogy

In 2,4-dichloropyrimidine, nucleophilic attack can occur at C2 or C4.

  • C4 Attack (Preferred): The negative charge in the Meisenheimer complex is delocalized onto both ring nitrogens (N1 and N3). This mimics a para-nitro interaction in benzene systems, offering superior stabilization.

  • C2 Attack (Disfavored): The negative charge is delocalized onto N1 and N3 but involves a cross-conjugated system that is generally higher in energy (less stable intermediate).

Frontier Molecular Orbital (FMO) Theory

Density Functional Theory (DFT) calculations consistently show that the LUMO coefficient is largest at the C4 position. Therefore, under kinetic control (low temperature, non-reversible conditions), the nucleophile attacks C4.

Visualization of the Pathway

The following diagram illustrates the resonance stabilization difference that drives C4 selectivity.

SNAr_Mechanism Figure 1: Kinetic preference for C4 substitution driven by intermediate stability. Substrate 2,4-Dichloropyrimidine TS_C4 C4-Meisenheimer Complex (Charge on N1 & N3) STABLE Substrate->TS_C4  k1 (Fast)   TS_C2 C2-Meisenheimer Complex (Charge Localization Less Optimal) UNSTABLE Substrate->TS_C2  k2 (Slow)   Prod_C4 4-Substituted Product (Major) TS_C4->Prod_C4 -Cl⁻ Prod_C2 2-Substituted Product (Minor) TS_C2->Prod_C2 -Cl⁻

Critical Control Parameters

Achieving high regioselectivity requires tuning three variables.

Solvent Selection
  • Protic Solvents (IPA, n-BuOH): Often enhance reaction rates via H-bond activation of the pyrimidine nitrogens (acting as a pseudo-acid catalyst). However, they can lead to solvolysis impurities (alkoxy-pyrimidines) if the nucleophile is weak.

  • Aprotic Dipolar (DMF, NMP, DMSO): Standard for

    
    . They solvate the cation, leaving the nucleophile "naked" and more reactive. Recommendation:  Use THF or DCM at low temperatures for maximum kinetic control; use DMF/NMP for unreactive amines.
    
Base Selection
  • Non-Nucleophilic Bases (DIPEA, TEA): Preferred to scavenge HCl without competing for the electrophile.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Useful but require polar solvents.
  • Warning: Avoid strong alkoxides (

    
    ) unless the alkoxy-pyrimidine is the desired product; they will outcompete amines.
    
Steric and Electronic Substituent Effects[1]
  • C5-Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) at C5 significantly lower the LUMO energy, making the ring hyper-reactive. This often increases C4 selectivity.
  • C5-Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) Deactivate the ring. Higher temperatures are required, often eroding selectivity.

Experimental Protocols

Protocol A: C4-Selective Amination (Standard)

Objective: Synthesis of 4-amino-2-chloropyrimidines with >95:5 regioselectivity.

Materials:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or THF (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine and solvent (IPA for green chemistry, THF for strict kinetic control). Cool to 0°C using an ice bath.

    • Why? Cooling suppresses the higher-energy pathway (C2 attack).

  • Base Addition: Add DIPEA in one portion.

  • Nucleophile Addition: Dissolve the amine in a minimal amount of solvent. Add dropwise to the pyrimidine solution over 15-30 minutes.

    • Control Point: Exotherm control is critical. Maintain internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS or TLC.

    • Endpoint: Disappearance of starting material. If C2-isomer forms, it usually appears slightly later or as a minor peak.

  • Workup:

    • Option A (Precipitation): If using IPA/Water, add water (3x volume). The product often precipitates. Filter and wash.

    • Option B (Extraction): Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
  • Validation:

    • 1H NMR: Look for the loss of symmetry. The C5-proton usually shifts upfield due to the shielding effect of the new amine at C4.

    • Regio-check: If possible, compare with a known C2-standard. C4-isomers typically elute differently on C18 columns compared to C2-isomers.

Protocol B: Reversing Selectivity (C2-Targeting Strategy)

Objective: Accessing the elusive 2-amino-4-chloropyrimidine isomer. Note: Direct


 favors C4. To hit C2, we must use "Blocking" or "Indirect" strategies.

Method: The "Tertiary Amine" Anomaly (Referencing NIH/ResearchGate findings). Certain tertiary amines can react at C2 via a mechanism involving quaternary ammonium salt formation followed by dealkylation, or by using specific directing groups. However, the most reliable method for C2-functionalization is not direct competition, but rather:

  • Use 2,4-dichloropyrimidine.

  • Block C4: React with a removable group (e.g., thiolate) or use a weaker nucleophile that allows thermodynamic equilibration (rare).

  • Alternative: Start with 2-chloro-4-methoxypyrimidine , perform

    
     at C2 (more difficult), then deprotect.
    

Strictly for direct


 reversal:
Research suggests that Lewis Acid Catalysis (

)
combined with specific nucleophiles can sometimes erode C4 selectivity, but pure C2 selectivity via direct

on 2,4-dichloro systems is chemically difficult without C5-blocking groups.

Data Summary: Selectivity Trends

The following table summarizes expected Regioisomeric Ratios (rr C4:C2) based on conditions.

SubstrateNucleophileSolventTempBaseExpected Ratio (C4:C2)
2,4-DichloropyrimidineAnilineEtOHRTNone90:10
2,4-DichloropyrimidineAlkyl AmineTHF-20°CLiHMDS>98:2
2,4-DichloropyrimidineAlkyl AmineDMF80°C

60:40 (Loss of selectivity)
2,4-Dichloro-5-nitropyrimidineAmineDCM-78°CDIPEA>99:1 (EWG effect)
2,4-Dichloro-6-methoxypyrimidineAmineTHFRTDIPEA~50:50 (C6-EDG interference)

Troubleshooting & Optimization Logic

When selectivity fails, use this logic flow to diagnose the issue.

Optimization_Flow Figure 2: Troubleshooting logic for restoring C4 regioselectivity. Start Issue: Poor Regioselectivity (<90:10) Check_Temp Is reaction Temp > 25°C? Start->Check_Temp Action_Cool Cool to 0°C or -20°C (Enhance Kinetic Control) Check_Temp->Action_Cool Yes Check_Solvent Is Solvent Protic (MeOH/EtOH)? Check_Temp->Check_Solvent No Action_Aprotic Switch to THF or DCM (Remove H-bond equilibration) Check_Solvent->Action_Aprotic Yes Check_Substrate Is there an EDG at C6? Check_Solvent->Check_Substrate No Action_Route Redesign Route: Install C6 group AFTER S_NAr Check_Substrate->Action_Route Yes

Common Pitfalls
  • Bis-Addition: If 2,4-diamino product is observed, reduce the equivalents of amine (strictly 1.0 eq) and ensure dropwise addition.

  • Hydrolysis: In basic aqueous media, the chloride can hydrolyze to the hydroxyl-pyrimidine (tautomerizes to pyrimidone). Fix: Use anhydrous solvents and keep the system under Nitrogen/Argon.

  • Inseparable Isomers: If C4 and C2 isomers co-elute, try changing the stationary phase (Phenyl-Hexyl columns often separate regioisomers better than C18).

References

  • National Institutes of Health (NIH) / PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • American Chemical Society (ACS). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • MDPI Molecules. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. [Link]

Application

Application Note: High-Efficiency Amination of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine

[1][2] Executive Summary This application note details the optimized protocols for the nucleophilic aromatic substitution ( ) of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine (1) with various amines. This scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the optimized protocols for the nucleophilic aromatic substitution (


) of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine (1)  with various amines. This scaffold is a critical intermediate in the synthesis of ALK and EGFR tyrosine kinase inhibitors (such as analogs of Brigatinib).[1][2] The presence of the C5-iodine atom and C2/C6-methoxy groups creates a unique electronic environment that requires specific handling to maximize yield and prevent common side reactions like hydrolysis or de-iodination.[1]

Retrosynthetic Context & Mechanistic Logic

The Challenge of the Scaffold

The substrate contains three potential leaving groups (one chlorine, two methoxys) and a reactive iodine handle.[1][2]

  • Regioselectivity: The reaction relies on the C4-Chlorine being the best leaving group.[1] The C2 and C6 positions are deactivated by the electron-donating methoxy groups (+M effect), while the C4 position is activated by the adjacent electron-withdrawing C5-Iodine (-I effect) and the inherent electron deficiency of the pyrimidine ring.[1][2]

  • Chemo-stability: The C5-Iodine is prone to hydrodehalogenation if palladium contaminants are present or if harsh reducing conditions are used.[1][2] The protocol below utilizes metal-free

    
     to preserve this handle for subsequent Suzuki or Sonogashira couplings.[1][2]
    
Reaction Pathway

The reaction proceeds via a Meisenheimer complex.[2] The inductive withdrawal of the C5-iodine lowers the energy of the transition state, facilitating the attack of the amine nucleophile at C4.

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product SM 4-Chloro-5-iodo- 2,6-dimethoxypyrimidine TS Meisenheimer Complex (Stabilized by C5-I) SM->TS + Heat, Solvent Amine Amine (R-NH2) Amine->TS Prod 4-Amino-5-iodo- 2,6-dimethoxypyrimidine TS->Prod - Cl- Byprod HCl salt TS->Byprod

Figure 1: Mechanistic pathway for the SNAr displacement of Chloride.[1][2]

Experimental Protocols

Method A: Standard Basic Conditions (Aliphatic Amines)

Recommended for: Primary/Secondary alkyl amines (e.g., piperazines, morpholines).[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)[1][2]

  • Solvent: Isopropanol (IPA) or THF[1][2]

Procedure:

  • Charge a reaction vessel with 4-Chloro-5-iodo-2,6-dimethoxypyrimidine (1.0 eq) and Isopropanol (10 vol).

  • Add DIPEA (1.5 eq) followed by the Amine (1.1 eq).[1][2]

  • Heat the mixture to 60–70°C for 2–4 hours.

  • Monitor: Check by HPLC/TLC for disappearance of starting material.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold IPA/Water (1:1).[2]

    • If soluble: Concentrate solvent, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.[2]

Method B: Acid-Catalyzed Conditions (Anilines/Weak Nucleophiles)

Recommended for: Sterically hindered amines or electron-deficient anilines where basic conditions fail.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Aniline derivative (1.0 – 1.1 equiv)[1][2]

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 – 0.5 equiv) or HCl (4M in dioxane)[1][2]

  • Solvent: n-Butanol or 2-Methoxyethanol[1][2]

Procedure:

  • Dissolve 4-Chloro-5-iodo-2,6-dimethoxypyrimidine in n-Butanol (10 vol).

  • Add the Aniline (1.0 eq) and PTSA (0.2 eq).[1][2]

  • Heat to 90–100°C (or reflux) for 4–12 hours.

    • Note: The acid protonates the pyrimidine N1/N3, significantly increasing the electrophilicity of C4.[2]

  • Workup: Cool to 0°C. The product often crystallizes as the sulfonate/hydrochloride salt.[2]

  • Filter the solid.[2]

  • Free Basing (Optional): Suspend the salt in DCM/Water, adjust pH to 8 with saturated NaHCO3, separate organic layer, and concentrate.

Quantitative Data & Optimization Table

ParameterStandard (Method A)Optimized (Method B)Critical Note
Solvent Isopropanol / THFn-Butanol / TFEProtic solvents stabilize the leaving group transition.[1][2]
Base/Acid DIPEA / K2CO3PTSA / HClAcid catalysis is essential for weak nucleophiles (anilines).[1][2]
Temperature 60°C90–110°CHigher temp required for anilines; avoid >120°C to prevent de-iodination.[2]
Stoichiometry 1.1 eq Amine1.0 eq AmineExcess aniline can be difficult to remove; keep near 1:[1]1.
Typical Yield 85–95%70–85%Yields are generally high due to C4 activation.[2]

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profile
  • Impurity A (Hydrolysis): 5-iodo-2,6-dimethoxypyrimidin-4-ol.[1][2]

    • Cause: Water in solvent + high heat.[2]

    • Solution: Use anhydrous solvents; ensure DIPEA is dry.[2]

  • Impurity B (Bis-amination): Displacement of C2-OMe or C6-OMe.[1][2]

    • Cause: Extreme temperatures (>140°C) or huge excess of amine.[1][2]

    • Solution: Control temperature strictly; monitor reaction kinetics.[2]

Workup Workflow

The following diagram illustrates the decision tree for isolation, ensuring high purity for downstream coupling.

WorkupFlow Start Reaction Complete (HPLC >98%) Cool Cool to 20°C Start->Cool CheckP Precipitate Formed? Cool->CheckP YesP Filter Solid CheckP->YesP Yes NoP Concentrate Solvent CheckP->NoP No Wash Wash: Cold IPA -> Water -> Heptane YesP->Wash Dry Vacuum Dry (45°C) Wash->Dry Extract Dissolve in EtOAc Wash w/ NaHCO3 + Brine NoP->Extract Conc2 Concentrate & Recrystallize (EtOH/Heptane) Extract->Conc2

Figure 2: Isolation strategy based on product solubility.

Safety & Handling

  • Allergen Warning: Pyrimidines and their amino-derivatives can be potent sensitizers.[1][2] Use full PPE (gloves, respirator).[1][2]

  • Exotherm: The reaction with primary aliphatic amines can be mildly exothermic.[2] Add amine slowly at room temperature before heating.[2]

  • Waste: Segregate halogenated waste (Iodine content) from general organic waste streams.[1][2]

References

  • Discovery of Brigatinib (AP26113): Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1][2] Journal of Medicinal Chemistry, 2016.[2] [1][2]

  • Regioselectivity in Pyrimidines: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." National Institutes of Health (PubMed).[1][2]

  • General Procedure for Chloropyrimidine Amination: BenchChem Technical Guides, "Synthesis of 4-Amino-2-chloro-5-iodopyrimidine." [1][2]

  • Process Chemistry of ALK Inhibitors: Patent WO2016065028A1, "Preparation method of ALK inhibitor Brigatinib."[2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dehalogenation side reactions in 5-iodopyrimidine coupling

Executive Summary: The "Hydride Trap" 5-iodopyrimidines are privileged scaffolds in drug discovery (particularly kinase inhibitors), yet they present a notorious challenge: Hydrodehalogenation . Because the pyrimidine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydride Trap"

5-iodopyrimidines are privileged scaffolds in drug discovery (particularly kinase inhibitors), yet they present a notorious challenge: Hydrodehalogenation .

Because the pyrimidine ring is electron-deficient, the C–I bond undergoes rapid oxidative addition to Palladium. However, this creates a highly electrophilic Ar–Pd(II)–X species. If the subsequent step (transmetallation) is sluggish, this intermediate becomes a "hydride sink," stripping hydrides from solvents, bases, or impurities to form the dehalogenated byproduct (pyrimidine) rather than the coupled product.

The Golden Rule: To stop dehalogenation, you must accelerate the productive cycle (Transmetallation/Reductive Elimination) so it outcompetes the destructive cycle (Hydride Capture).

Diagnostic Center

Mechanism of Failure

Understanding how your reaction fails is the first step to fixing it. The diagram below illustrates the "race" between the desired coupling and the side reaction.

DehalogenationMechanism Substrate 5-Iodopyrimidine OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Desired Path BetaElim β-Hydride Elimination/ Hydride Transfer OxAdd->BetaElim Competing Path ProdCycle Reductive Elimination TransMet->ProdCycle HydrideSource Hydride Source (Alcohol/Base/H2O) HydrideSource->BetaElim Donates H- Product Coupled Product (Success) ProdCycle->Product SideProd Dehalogenated Byproduct (Failure) BetaElim->SideProd

Figure 1: The Kinetic Race. Dehalogenation occurs when the oxidative addition intermediate (Ar-Pd-I) waits too long for transmetallation and intercepts a hydride instead.

Troubleshooting Decision Tree

Use this logic flow to identify the culprit in your specific setup.

TroubleshootingTree Start Start: Significant Dehalogenation Observed? SolventCheck Is the solvent an Alcohol (MeOH, EtOH, iPrOH)? Start->SolventCheck BaseCheck Is the base an Alkoxide (NaOEt, NaOtBu)? SolventCheck->BaseCheck No ChangeSolvent ACTION: Switch to Aprotic (Dioxane, Toluene, DMF) SolventCheck->ChangeSolvent Yes LigandCheck Is the Ligand simple? (PPh3, dba only) BaseCheck->LigandCheck No ChangeBase ACTION: Switch to Inorganic (K3PO4, Cs2CO3, KF) BaseCheck->ChangeBase Yes WaterCheck Is the system strictly anhydrous? LigandCheck->WaterCheck No ChangeLigand ACTION: Use Bulky/e-Rich Ligand (XPhos, SPhos, dppf) LigandCheck->ChangeLigand Yes WaterCheck->ChangeLigand No (Already Optimized) AddWater ACTION: Add trace water or switch to biphasic system WaterCheck->AddWater Yes (Boronic acids need H2O)

Figure 2: Step-by-step diagnostic process to isolate the source of hydride transfer.

Critical Factor Analysis

Solvent Selection: The Primary Culprit

Alcoholic solvents are the most common source of hydride via


-hydride elimination from the Pd-alkoxide intermediate.
Solvent ClassRisk LevelMechanism of FailureRecommendation
Alcohols (MeOH, EtOH, iPrOH) HIGH Acts as a direct hydride donor (forms aldehyde/ketone byproduct).AVOID strictly for 5-iodopyrimidines.
DMF / DMAc MEDIUM Can decompose to form formate/amines which act as reductants at high temp.Use only if substrate solubility is critical. Keep T < 100°C.
Ethers (Dioxane, THF) LOW Generally inert, but peroxides (if old) can cause radical issues.PREFERRED. High solubility, low hydride donor ability.
Toluene LOWEST Non-polar, aprotic.[1] No hydride source available.GOLD STANDARD. Often requires a co-solvent (water) for base solubility.
Ligand Engineering: The Speed Solution

If you cannot change the solvent, you must speed up the reaction. Bulky, electron-rich phosphines facilitate rapid Reductive Elimination , leaving no time for the side reaction.

  • XPhos / SPhos: The biaryl backbone prevents Pd-aggregation, while the electron-rich phosphorus speeds up oxidative addition and transmetallation.

  • dppf: The large bite angle favors reductive elimination.

  • Avoid: PPh3 (Triphenylphosphine). It is often too slow for electron-deficient heterocycles, allowing the resting state Pd(II) to decompose or reduce.

The Base Effect

Alkoxide bases (NaOtBu, NaOEt) can undergo


-hydride elimination when bound to Palladium, generating a Pd-H species directly.
  • Switch to: K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3. These inorganic bases cannot undergo

    
    -hydride elimination.
    

Optimized Protocol: 5-Iodopyrimidine Suzuki Coupling

This protocol is designed to minimize the "residence time" of the vulnerable Pd-Ar-I intermediate.

Reagents:

  • 5-Iodopyrimidine derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-5 mol%) OR Pd(dppf)Cl2 (3 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical):

    • Combine solid reagents (Substrate, Boronate, Base, Ligand, Pd precursor) in a reaction vial.[1]

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling, which stalls the cycle and encourages dehalogenation.

  • Solvent Addition:

    • Sparge the Dioxane/Water mixture with Argon for 15 minutes prior to use.

    • Inject the solvent mixture through the septum.

  • Reaction:

    • Heat to 80–90°C . Note: Do not overheat (>110°C) as this promotes thermal dehalogenation pathways in DMF/DMAc.

    • Vigorous stirring is essential to ensure phase transfer if using inorganic bases.

  • Monitoring:

    • Check LCMS at 1 hour. Look for the mass of Substrate minus Iodine plus Hydrogen [M-I+H].

    • If dehalogenation > 10%: Lower temperature to 60°C and increase catalyst loading.

Frequently Asked Questions (FAQs)

Q1: I switched to Toluene, but the reaction stopped completely. Why? A: Toluene is non-polar. If you are using an inorganic base like K3PO4 or Cs2CO3, it is insoluble in Toluene. You need a phase transfer catalyst (like TBAB) or, more commonly, a small amount of water (Toluene:H2O 10:1) to dissolve the base and activate the boronic acid.

Q2: Can I use Pd/C (Heterogeneous) to save money? A: Generally, no for this specific substrate. Pd/C is an excellent hydrogenation catalyst. If there is any hydrogen gas generated (from trace borohydride impurities or solvent decomposition) or if the solvent is an alcohol, Pd/C will actively catalyze the hydrodehalogenation of the 5-iodopyrimidine.

Q3: My boronic acid is an electron-poor pyridine. Dehalogenation is 50%. What now? A: This is the "double trouble" scenario. Both partners are electron-deficient, making transmetallation extremely slow.

  • Fix: Switch to a Palladium Precatalyst (e.g., XPhos Pd G4). These ensure a 1:1 Ligand:Pd ratio and activate immediately.

  • Fix: Increase Boronic acid equivalents to 2.0. You need to force the transmetallation kinetics.

Q4: Why does adding water help if water is a proton source? A: This is counter-intuitive but true. Boronic acids (


) are not the active species; the Boronate anion (

) is. You need water/base to form this anion. If the reaction is too dry, transmetallation stalls. A stalled reaction leads to dehalogenation. The rate enhancement from water (speeding up coupling) usually outweighs the risk of protonation.

References

  • Mechanistic Insight on Dehalogenation

    • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[2] Green Chemistry, 2015.

  • Ligand Effects on Electron-Deficient Heterocycles

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[3] Journal of the American Chemical Society, 2007.

  • Dehalogenation via Alkoxides

    • Navarro, O. et al. "Dehalogenation of Aryl Halides by Pd-NHC Complexes." Journal of Organic Chemistry, 2004.[4]

  • Protodehalogenation Mechanisms

    • Glover, B. et al. "The Role of Solvents in Palladium-Catalyzed Cross-Coupling." Organic Process Research & Development, 2017.

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Position of Pyrimidines

Welcome to the Technical Support Center dedicated to the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions at the C4 position of pyrimidines. This resource is tailored for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions at the C4 position of pyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this fundamental reaction. The guidance herein is grounded in established chemical principles and practical, field-proven insights to help you achieve optimal yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of a pyrimidine generally more reactive towards SNAr than the C2 or C5 positions?

The enhanced reactivity of the C4 (and C6) position in pyrimidines towards nucleophilic attack is a direct consequence of the electronic properties of the heterocyclic ring. The two nitrogen atoms are electron-withdrawing, which reduces the electron density at the C2, C4, and C6 positions, making them electrophilic. During an SNAr reaction, the nucleophile attacks the electrophilic carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is key to the reaction's success. For attack at the C4 position, the negative charge can be effectively delocalized onto one of the ring nitrogens through resonance, which is a highly stabilizing interaction.[1][3] Attack at the C5 position does not allow for this resonance stabilization, rendering it much less reactive.[1] While the C2 position also benefits from delocalization, the C4 position is often more reactive, although this can be highly dependent on the specific substrate and reaction conditions.[4][5][6]

Q2: What are the most common leaving groups for SNAr reactions on pyrimidines, and how do they compare?

Halogens are the most common leaving groups in SNAr reactions on pyrimidines. Their reactivity generally follows the order: F > Cl > Br > I. This is somewhat counterintuitive compared to SN1/SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Fluorine, being the most electronegative halogen, makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[7] Other leaving groups, such as sulfones (e.g., -SO2Me), can also be highly effective.[8]

Q3: How do electron-withdrawing or -donating groups on the pyrimidine ring affect the reaction at C4?

The presence of additional substituents on the pyrimidine ring can significantly influence the regioselectivity and rate of SNAr reactions.

  • Electron-Withdrawing Groups (EWGs): EWGs, such as a nitro group (-NO2) or a cyano group (-CN), at the C5 position will further activate the ring towards nucleophilic attack at both C4 and C6 by stabilizing the Meisenheimer complex.[9][10]

  • Electron-Donating Groups (EDGs): Conversely, EDGs, such as an amino group (-NH2) or a methoxy group (-OMe), will deactivate the ring towards SNAr. Interestingly, an EDG at the C6 position can sometimes direct substitution to the C2 position over the C4 position.[11][12]

Q4: What are the typical solvents and bases used for SNAr reactions at the C4 position of pyrimidines?
  • Solvents: Polar aprotic solvents are generally the best choice as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[9] Common examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).[9][13] In some cases, alcohols like ethanol can be used, but there is a risk of the alcohol acting as a nucleophile (solvolysis), leading to unwanted byproducts.[14][15]

  • Bases: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the acid generated during the reaction (e.g., HCl if the leaving group is Cl). Common inorganic bases include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3).[13][16] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently used.[14] The choice of base should be made carefully to avoid side reactions.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

A lack of conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes & Solutions

Cause Explanation & Troubleshooting Steps
Insufficient Substrate Activation The pyrimidine ring may not be sufficiently electron-deficient for the reaction to proceed under the chosen conditions. Solution: If possible, introduce an electron-withdrawing group to the pyrimidine ring. Alternatively, more forcing conditions, such as higher temperatures, may be required.[9]
Poor Leaving Group While halogens are typical leaving groups, their reactivity can vary. Solution: If you are using a less reactive leaving group like Br or I, consider synthesizing a substrate with a better leaving group, such as F or a sulfone.
Weak Nucleophile The chosen nucleophile may not be strong enough to attack the pyrimidine ring. Solution: If using a neutral nucleophile like an amine or alcohol, the addition of a base can deprotonate it, increasing its nucleophilicity.[17] For very weak nucleophiles, a change in reaction strategy, such as a transition-metal-catalyzed cross-coupling reaction, might be necessary.
Suboptimal Temperature SNAr reactions often require heating to overcome the activation energy barrier. Solution: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.[9] Microwave irradiation can also be a powerful tool to accelerate slow reactions.[9]
Inappropriate Solvent The solvent plays a crucial role in stabilizing the Meisenheimer intermediate. Solution: Switch to a more polar aprotic solvent like DMSO or NMP, which are excellent at stabilizing charged intermediates.[9]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Obtaining a mixture of isomers, typically substitution at both the C2 and C4 positions, is a frequent challenge, especially with di-substituted pyrimidines.

Possible Causes & Solutions

Cause Explanation & Troubleshooting Steps
Similar Reactivity of C2 and C4 Positions In some 2,4-dichloropyrimidines, the electronic and steric environments of the C2 and C4 positions are not different enough to allow for selective substitution.[12] Solution: The regioselectivity of SNAr reactions can be highly sensitive to the reaction conditions.[5] Lowering the reaction temperature may favor the thermodynamically more stable product. The choice of nucleophile can also influence the outcome.[8]
Influence of Substituents As mentioned in the FAQs, substituents on the pyrimidine ring can alter the inherent reactivity of the C2 and C4 positions.[11][12] Solution: Carefully consider the electronic effects of existing substituents. Computational tools can be employed to predict the relative activation energies for attack at each position.[11][18]
Reaction with Dihalopyrimidines When using a dihalopyrimidine, controlling the reaction to achieve monosubstitution can be difficult. Solution: Use only one equivalent of the nucleophile and carefully control the reaction temperature, often running the reaction at a lower temperature to favor monosubstitution.
Issue 3: Product Decomposition or Unwanted Side Reactions

The desired product may be forming but is then degrading under the reaction conditions, or other side reactions are consuming the starting materials.

Possible Causes & Solutions

Cause Explanation & Troubleshooting Steps
Harsh Reaction Conditions High temperatures or the use of a strong base can lead to decomposition of the starting material or product. Solution: Reduce the reaction temperature and/or use a milder base. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Solvolysis If an alcohol or water is used as a solvent or is present as an impurity, it can compete with the desired nucleophile, leading to the formation of alkoxy or hydroxy byproducts.[14][19] Solution: Use anhydrous solvents and reagents. If an alcohol is the chosen solvent, be aware of the potential for this side reaction.[14]
Reaction with the Base Some strong bases, particularly alkoxides, can also act as nucleophiles. Solution: Use a non-nucleophilic base, such as K2CO3, Cs2CO3, or a hindered organic base like DIPEA.

Experimental Protocols

General Protocol for SNAr Amination at the C4 Position of a Chloropyrimidine

This protocol provides a general starting point for the amination of a 4-chloropyrimidine. Optimization of the base, solvent, and temperature will likely be necessary for a specific substrate.

  • To a clean, dry reaction vessel, add the 4-chloropyrimidine (1.0 equiv), the amine nucleophile (1.1-1.5 equiv), and a suitable base (e.g., K2CO3, 2.0 equiv).

  • Add a polar aprotic solvent, such as DMF or DMSO, to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction to a temperature between 80-120 °C.[9]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the SNAr Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism of an SNAr reaction at the C4 position of a 4-chloropyrimidine with an amine nucleophile.

Caption: SNAr mechanism at the C4 position of a pyrimidine.

References

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). - ResearchGate. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. Available at: [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. Available at: [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC. Available at: [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? - Chemistry Stack Exchange. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. Available at: [Link]

  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. Available at: [Link]

  • Haloselectivity of Heterocycles - Baran Lab. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the selection of catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-Chloro-5-io...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the selection of catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine with various boronic acids. It is designed to address common challenges and provide actionable troubleshooting advice to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki-Miyaura coupling of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine?

The principal challenge lies in achieving chemoselectivity. The substrate possesses two different halogen atoms: a more reactive iodine at the C5 position and a less reactive chlorine at the C4 position. The goal is typically to selectively couple at the C-I bond while leaving the C-Cl bond intact for subsequent transformations. This is possible due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates preferential oxidative addition of the palladium catalyst at the iodo-substituted position.[1]

Q2: Which type of palladium catalyst is generally recommended for this selective coupling?

For the selective coupling at the C-I bond, a standard palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often the first choice.[2][3][4] This catalyst is typically effective for the more reactive C-I bond and is less likely to activate the more robust C-Cl bond under standard conditions. For more challenging couplings or to improve reaction efficiency, palladium(II) precatalysts like Pd(dppf)Cl₂ or those incorporating bulky, electron-rich phosphine ligands such as XPhos or SPhos can be employed.[5][6]

Q3: How do I choose the right base for the reaction?

The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7][8] For this substrate, common choices include:

  • Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are mild bases that are effective in many cases, particularly when using aqueous solvent mixtures.[8][9]

  • Phosphates: Potassium phosphate (K₃PO₄) is a stronger base that can be beneficial for less reactive boronic acids or when anhydrous conditions are preferred.[10][2][6]

  • Hydroxides: While strong bases like NaOH or KOH can be used, they may promote side reactions, including decomposition of the starting material or catalyst.[8]

The selection should be based on the reactivity of the specific boronic acid and the solvent system. A screening of different bases is often recommended for optimization.

Q4: What is the recommended solvent system?

A variety of solvents can be used, often in aqueous mixtures to aid in dissolving the base and boronic acid. Common choices include:

  • 1,4-Dioxane/Water: A widely used and effective solvent system for Suzuki couplings.[10][2][11][12]

  • Toluene/Ethanol/Water: This mixture can enhance the reactivity and solubility of the reactants.[4][11]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can be effective for challenging reactions due to their ability to dissolve a wide range of substrates and promote faster reaction rates.[2][6]

It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can deactivate the palladium catalyst.[2]

Troubleshooting Guide

Problem 1: Low or no yield of the desired coupled product.
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
Inefficient Transmetalation The chosen base may not be strong enough to activate the boronic acid. Try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄). The boronic acid itself may be of poor quality or has decomposed. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.[2]
Poor Solubility If the starting materials are not fully dissolved, the reaction will be slow. Try a different solvent system or increase the reaction temperature.
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
Problem 2: Formation of a significant amount of the diarylated product (coupling at both C-I and C-Cl).
Potential Cause Troubleshooting Steps
Reaction Temperature is too High High temperatures can provide enough energy to activate the C-Cl bond. Reduce the reaction temperature.
Reaction Time is too Long Prolonged reaction times can lead to the slower coupling at the C-Cl position. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Catalyst is too Reactive A highly active catalyst system (e.g., one with very bulky and electron-rich ligands) might be less selective. Switch to a less reactive catalyst like Pd(PPh₃)₄.
Ligand Choice The choice of ligand can significantly influence selectivity. Bulky ligands tend to promote overfunctionalization.[13] Consider using a less bulky ligand if diarylation is a major issue.
Problem 3: Significant formation of homocoupled boronic acid (biaryl byproduct).
Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere.[2]
High Catalyst Loading A high concentration of the palladium catalyst can sometimes lead to increased homocoupling. Reduce the catalyst loading.
Slow Transmetalation If the transmetalation step is slow, the boronic acid has more time to undergo homocoupling. Use a stronger base or a more reactive boronic acid derivative.
Problem 4: Dehalogenation (loss of the halogen without coupling).
Potential Cause Troubleshooting Steps
High Temperatures Elevated temperatures can favor dehalogenation pathways.[14] Run the reaction at a lower temperature.
Choice of Base Strong bases, particularly alkoxides, can sometimes promote dehalogenation.[14] Switch to a weaker base like K₂CO₃ or K₃PO₄.
Solvent Protic solvents like alcohols can sometimes be a source of hydride for dehalogenation. Consider using aprotic solvents.
Catalyst System Using bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.[14]

Experimental Protocols

General Procedure for Chemoselective Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • 4-Chloro-5-iodo-2,6-dimethoxypyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction flask, add 4-Chloro-5-iodo-2,6-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.[10][11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst Screening

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O80-100
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane80-100
Pd₂(dba)₃XPhosK₃PO₄Toluene90-110
Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O90-110

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA_complex R¹-Pd(II)Ln-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)Ln-R² OA_complex->TM_complex Transmetalation (R²-B(OR)₂ + Base) TM_complex->Pd0 Reductive Elimination (R¹-R²) Product Coupled Product (R¹-R²) R1X 4-Chloro-5-iodo-2,6-dimethoxypyrimidine (R¹-X) R2B Boronic Acid (R²-B(OR)₂) caption Suzuki-Miyaura Catalytic Cycle Catalyst_Selection_Workflow Start Start: Couple 4-Chloro-5-iodo-2,6-dimethoxypyrimidine with Boronic Acid Initial_Screen Initial Screen: Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 80-100°C Start->Initial_Screen Check_Conversion Good Conversion? Initial_Screen->Check_Conversion Troubleshoot Troubleshoot: - Check Reagent Quality - Ensure Inert Atmosphere Initial_Screen->Troubleshoot Check_Selectivity Good Selectivity (Mono- vs. Di-arylation)? Check_Conversion->Check_Selectivity Yes More_Active_Catalyst Try More Active Catalyst: - Pd(dppf)Cl₂ - Buchwald Ligands (XPhos, SPhos) Check_Conversion->More_Active_Catalyst No Less_Active_Conditions Lower Temperature Shorter Reaction Time Less Reactive Catalyst Check_Selectivity->Less_Active_Conditions No Success Successful Coupling Check_Selectivity->Success Yes Optimize_Conditions Optimize Temperature, Solvent, and Base More_Active_Catalyst->Check_Conversion More_Active_Catalyst->Troubleshoot Less_Active_Conditions->Check_Conversion

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of iodinated chloropyrimidines

An In-Depth Guide to the Mass Spectrometry Fragmentation of Iodinated Chloropyrimidines A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Analytical Challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Iodinated Chloropyrimidines

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Challenge of Halogenated Heterocycles

In the landscape of modern drug discovery and development, pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms—specifically chlorine and iodine—is a common practice to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. However, the very features that make these iodinated chloropyrimidines pharmacologically attractive also present unique analytical challenges.

For scientists in process chemistry, quality control, and metabolite identification, mass spectrometry is the definitive tool for structural elucidation. Understanding the fragmentation patterns of these complex molecules is not merely an academic exercise; it is a critical necessity for confirming structures, identifying impurities, and tracking metabolic pathways. This guide provides an in-depth comparison of the fragmentation behaviors of iodinated chloropyrimidines under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, grounded in the principles of mass spectrometry and supported by actionable experimental protocols.

Part 1: Fundamental Principles of Halogen Fragmentation

Before delving into specific fragmentation pathways, it is crucial to understand the inherent properties of chlorine and iodine and how they manifest in a mass spectrum.

The Telltale Signature: Isotopic Patterns

Nature provides a convenient internal marker for chlorine-containing compounds. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1][2] This results in a characteristic doublet for any chlorine-containing ion, where the M+2 peak (containing ³⁷Cl) has roughly one-third the intensity of the M peak (containing ³⁵Cl).[3] This signature is a powerful diagnostic tool for instantly confirming the presence of chlorine.[4]

Iodine, in contrast, is monoisotopic (¹²⁷I), meaning it does not produce a characteristic isotopic pattern. Its presence is instead deduced from specific mass losses, as we will explore.

G cluster_isotope Chlorine Isotopic Pattern Visualization M M Peak (³⁵Cl) mass m/z M->mass m M2 M+2 Peak (³⁷Cl) M2->mass m+2 Intensity Relative Intensity Intensity->M  100% (3) Intensity->M2  33% (1)

Caption: Characteristic 3:1 isotopic pattern for a singly chlorinated ion.

The Influence of Ionization Technique

The choice of ionization method fundamentally dictates the type of information a mass spectrum will provide.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and often complex fragmentation.[5][6] While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and information-rich, making it ideal for structural elucidation and library matching.[5]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy, preserving the intact molecule.[7][8] This is advantageous for determining the molecular weight, as the pseudomolecular ion ([M+H]⁺ or [M-H]⁻) is typically the most abundant peak.[7] To gain structural information, ESI is almost always coupled with tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented in a controlled manner through collision-induced dissociation (CID).[9][10]

Part 2: Comparative Fragmentation Analysis

The fragmentation of an iodinated chloropyrimidine is a competitive process governed by bond strengths and the stability of the resulting fragments. The C-I bond (approx. 220 kJ/mol) is significantly weaker than the C-Cl bond (approx. 330 kJ/mol) and the C-N bonds within the pyrimidine ring, making it the most likely site for initial fragmentation.

Electron Ionization (EI) Fragmentation Pathways

Under the high-energy conditions of EI, the initial event is the formation of a radical cation (M⁺•). Fragmentation then proceeds via several competing pathways.

  • Alpha-Cleavage (Halogen Loss): The most facile fragmentation is the homolytic cleavage of the weakest bond.

    • Loss of Iodine Radical (•I): This is often the most prominent initial fragmentation, leading to a significant [M-127]⁺ ion.

    • Loss of Chlorine Radical (•Cl): Loss of the chlorine radical to form an [M-35]⁺ ion also occurs, but typically to a lesser extent than iodine loss. The characteristic isotopic pattern will be absent in this fragment ion.

  • Ring Fragmentation: The pyrimidine ring itself is prone to characteristic cleavages.

    • Loss of HCN: A common fragmentation for nitrogenous heterocycles, leading to an [M-27]⁺• ion or subsequent fragmentation of other ions by 27 Da.[11]

  • Rearrangements and Secondary Fragmentations: Following the initial loss of a halogen, the resulting ion can undergo further fragmentation, including the loss of the second halogen or ring opening followed by the loss of species like cyanogen chloride (CNCl) or cyanoacetylene.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, we typically start with an even-electron precursor, the protonated molecule [M+H]⁺. Fragmentation via CID involves the loss of stable, neutral molecules.

  • Neutral Halogen Acid Loss: This is the most common and diagnostically significant pathway in ESI-MS/MS.

    • Loss of HI: The elimination of a neutral hydrogen iodide molecule gives rise to a prominent [M+H-128]⁺ fragment. This is often the base peak in the product ion spectrum.

    • Loss of HCl: The corresponding loss of hydrogen chloride leads to an [M+H-36]⁺ fragment.

  • Sequential Losses: If the collision energy is sufficient, the initial fragment can undergo further dissociation. For example, the [M+H-HI]⁺ ion may then lose HCl, or vice-versa.

  • Ring Cleavage: Similar to EI, the loss of HCN from the protonated ring structure can also be observed ([M+H-27]⁺).

Data Summary: Predicted Fragments

The following table compares the major expected fragments for a hypothetical 2-chloro-4-iodopyrimidine (MW = 239.4 g/mol for ³⁵Cl) under EI and ESI-MS/MS conditions.

Fragmentation PathwayNeutral LossEI Fragment (m/z)ESI-MS/MS Fragment (from [M+H]⁺ at m/z 241)Causality & Comments
Iodine Elimination I• (127 Da)112-Dominant in EI due to weak C-I bond and radical ion precursor. Less common from even-electron ESI precursor.
Hydrogen Iodide Loss HI (128 Da)-113Preferred pathway for even-electron ESI precursor, forming a stable cation. Often the base peak.
Chlorine Elimination Cl• (35 Da)204-Occurs in EI but is less favorable than I• loss due to stronger C-Cl bond.
Hydrogen Chloride Loss HCl (36 Da)-205Observed in ESI, but typically less intense than HI loss, reflecting relative bond strengths.
Ring Fragmentation HCN (27 Da)212214A characteristic fragmentation of the pyrimidine core itself.[11] Can occur from the molecular/precursor ion or other fragments.

Part 3: Validated Experimental Protocols

To ensure trustworthy and reproducible data, the following protocols are provided as a robust starting point for analysis.

Overall Analytical Workflow

G cluster_workflow Analytical Workflow for Iodinated Chloropyrimidines Sample Sample Preparation (Dissolution) GCMS GC-MS Analysis (EI Mode) Sample->GCMS LCMS LC-MS/MS Analysis (ESI Mode) Sample->LCMS EI_Data EI Data Processing - Library Search - Isotope Pattern Check GCMS->EI_Data ESI_Data ESI Data Processing - Neutral Loss Analysis - Fragment Matching LCMS->ESI_Data Report Structural Elucidation & Reporting EI_Data->Report ESI_Data->Report

Caption: General workflow for sample analysis and data interpretation.

Protocol 1: GC-MS for EI Fragmentation Analysis

This protocol is designed for structural confirmation and impurity identification where analytes are sufficiently volatile and thermally stable.

  • Rationale: GC provides excellent separation for isomers, and the standard 70 eV EI source generates reproducible spectra that can be compared against commercial libraries (e.g., NIST, Wiley).[12][13] This is a cornerstone for definitive identification.[14]

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.[15] Vortex to ensure complete dissolution.

    • GC Parameters:

      • Instrument: Agilent GC coupled to a Quadrupole MS or equivalent.[16]

      • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet: Split/Splitless injector at 250°C. Use a 1 µL injection with a 20:1 split ratio.

      • Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 230°C.

      • Electron Energy: 70 eV.

      • Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.

      • Data Analysis: Compare the obtained spectrum against the NIST/Wiley mass spectral library. Manually inspect for the loss of I (127 Da) and the presence of the Cl isotopic signature in relevant ions.

Protocol 2: LC-MS/MS for ESI Fragmentation Analysis

This protocol is ideal for quantitative analysis or for analyzing less volatile or thermally labile compounds.

  • Rationale: LC-MS/MS provides high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).[17] The soft ESI source ensures the molecular weight is determined, while controlled CID provides key structural fragments.[10]

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol. Further dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • LC Parameters:

      • Instrument: Shimadzu Nexera LC coupled to a Triple Quadrupole MS or equivalent.[18]

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Acquisition Mode: Full Scan (to find precursor) and Product Ion Scan (for fragmentation).

      • Full Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion.

      • Product Ion Scan: Isolate the [M+H]⁺ ion and apply varying collision energies (e.g., 10-40 eV with Nitrogen as collision gas) to generate a fragmentation spectrum.

      • Data Analysis: Identify key neutral losses, particularly HI (128 Da) and HCl (36 Da). The relative intensity of these losses can be informative for isomeric differentiation.

Conclusion: A Logic-Based Approach to Structural Elucidation

The mass spectrometric fragmentation of iodinated chloropyrimidines is a predictable process governed by fundamental chemical principles. The weak C-I bond serves as the primary initiation site for fragmentation, with its cleavage manifesting as the loss of a •I radical in EI-MS and a neutral HI molecule in ESI-MS/MS. The presence of chlorine is readily confirmed by its characteristic 3:1 isotopic signature.

By leveraging a dual-pronged analytical approach—using GC-MS for its isomer separation and library-matching capabilities and LC-MS/MS for its sensitivity and applicability to a wider range of compounds—researchers can confidently elucidate the structures of these vital pharmaceutical building blocks. The protocols and principles outlined in this guide provide a self-validating framework for achieving accurate, reliable, and defensible analytical results.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Modern Engineering Research.[Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • mzCloud – Advanced Mass Spectral Database. (n.d.). mzCloud.org.[Link]

  • Trofimov, A. V., & Klose, M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data.[Link]

  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps.[Link]

  • Mass Spectral Libraries (NIST 23 and Wiley Libraries). (n.d.). Scientific Instrument Services.[Link]

  • Online Databases & Libraries. (n.d.). BP4NTA.[Link]

  • Ferrer, I., & Thurman, E. M. (2011, December 5). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent Technologies.[Link]

  • 6.4: Isotope Abundance. (2022, July 3). Chemistry LibreTexts.[Link]

  • The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson.[Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.[Link]

  • Mass Spectral Libraries and Databases. (n.d.). Shimadzu.[Link]

  • the mass spectra of elements. (2014, February 15). Chemguide.[Link]

  • Suzuki, S., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate.[Link]

  • Demeulemeester, J., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.[Link]

  • Hao, C., et al. (2025). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. PubMed.[Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC.[Link]

  • Nedel'kina, O. V., et al. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest.[Link]

  • Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. (n.d.). Shimadzu.[Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.[Link]

  • Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.[Link]

  • Nedel'kina, O. V., et al. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate.[Link]

  • Electrospray ionization. (n.d.). Wikipedia.[Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu.[Link]

  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review.[Link]

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent.[Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed.[Link]

  • Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate.[Link]

  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA.[Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Longdom.[Link]

  • Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry.[Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.[Link]

  • Zang, T., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications.[Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.[Link]

  • 3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts.[Link]

  • Electron Ionization for GC–MS. (2022, April 15). LCGC International.[Link]

  • A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. (2024, May 16). IWA Publishing.[Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.[Link]

  • Douki, T., et al. (1994). Pyrimidine ring fragmentation products. Effects of lesion structure and sequence context on mutagenesis. PubMed.[Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.[Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics.[Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of Dimethoxypyrimidine Intermediates

Executive Summary Dimethoxypyrimidines (e.g., 4,6-dimethoxy-2-methylpyrimidine) are critical intermediates in the synthesis of sulfonylurea herbicides and pharmaceutical APIs. The primary analytical challenge lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethoxypyrimidines (e.g., 4,6-dimethoxy-2-methylpyrimidine) are critical intermediates in the synthesis of sulfonylurea herbicides and pharmaceutical APIs. The primary analytical challenge lies in their basic nature (


) and the presence of positional isomers  (e.g., 2,4-dimethoxy analogs) that exhibit nearly identical hydrophobicity.

Standard C18 alkyl phases often fail to resolve these isomers or suffer from peak tailing due to secondary silanol interactions. This guide objectively compares traditional Fully Porous C18 , Core-Shell C18 , and Pentafluorophenyl (PFP) phases.

Key Finding: While Core-Shell C18 provides the highest efficiency (


), PFP phases offer superior selectivity (

)
for dimethoxypyrimidine isomers due to distinct

-

and hydrogen bonding interactions, making PFP the recommended choice for purity analysis.

The Separation Challenge: Mechanism of Action

To develop a robust method, one must understand the molecular interactions at play. Dimethoxypyrimidines present a "double trouble" scenario for chromatographers:

  • Basicity: The pyrimidine ring nitrogens can become protonated at low pH or interact with free silanols on the silica surface, leading to peak tailing.

  • Isomerism: Positional isomers often possess identical LogP (hydrophobicity). Since C18 columns rely primarily on hydrophobic exclusion, they often cannot distinguish between the 4,6- and 2,4-dimethoxy arrangements.

Visualizing the Solution

The following decision tree illustrates the logical flow for selecting the correct stationary phase based on analyte properties.

MethodDevelopmentTree Start Start: Dimethoxypyrimidine Sample Basicity Check pKa (Basic Nitrogens) Start->Basicity Isomers Are Positional Isomers Present? C18_Path No Isomers Isomers->C18_Path No PFP_Path Isomers Present Isomers->PFP_Path Yes Basicity->Isomers pH < pKa (Protonated) Std_C18 C18 (Fully Porous) Good Retention, Poor Shape C18_Path->Std_C18 Routine Core_C18 C18 (Core-Shell) High Efficiency, Fast Run C18_Path->Core_C18 High Throughput PFP_Col PFP (Pentafluorophenyl) High Selectivity (Pi-Pi) PFP_Path->PFP_Col Critical Resolution

Figure 1: Method Development Decision Tree. Comparison of pathways for routine vs. isomer-critical separations.

Comparative Study: C18 vs. Core-Shell vs. PFP

We compared three distinct column technologies for the separation of a crude mixture containing 4,6-dimethoxy-2-methylpyrimidine (Target) and its impurity 2,4-dimethoxy-6-methylpyrimidine (Isomer).

Experimental Conditions
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (Gradient).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[3][4]

  • Sample: Spiked crude reaction mixture.

Performance Data

The following table summarizes the chromatographic metrics. Note the critical difference in Selectivity (


) .
ParameterColumn A: Traditional C18 Column B: Core-Shell C18 Column C: PFP (Propyl)
Particle Tech 5 µm Fully Porous2.6 µm Solid Core3 µm Fully Porous
Retention (

)
4.23.84.5
Efficiency (

)
~12,000~22,000~14,000
Tailing Factor (

)
1.4 (Tailing)1.1 (Sharp)1.1 (Symmetric)
Selectivity (

)
1.02 (Co-elution) 1.03 (Partial) 1.15 (Baseline)
Resolution (

)
< 1.01.2> 2.5
Analysis of Results
  • Traditional C18: Failed to resolve the isomers. The hydrophobic interaction was identical for both compounds.

  • Core-Shell C18: Improved peak shape and efficiency significantly due to the shorter diffusion path, but selectivity remained poor.

  • PFP: Achieved baseline resolution. The fluorine atoms on the PFP ring create an electron-deficient aromatic system that interacts differently with the electron-rich dimethoxypyrimidine rings via

    
    -
    
    
    
    stacking. This "shape selectivity" is the deciding factor.

Recommended Protocol: PFP Purity Analysis

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 3.0 is critical to suppress silanol activity and ensure the pyrimidine nitrogen is consistently protonated.

Reagents & Equipment
  • Column: Fluorophenyl (PFP) phase (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP), 150 x 4.6 mm, 2.6 µm or 3.5 µm.

  • Buffer: Ammonium Formate (LC-MS grade).

  • pH Adjuster: Formic Acid (LC-MS grade).

  • Solvent B: Acetonitrile (Gradient grade).

Mobile Phase Preparation
  • Mobile Phase A (MPA): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.

    • Why pH 3.0? Pyrimidines are weak bases. At pH 3.0, they are fully protonated, preventing "mixed-mode" retention shifts that occur near the

      
      .
      
  • Mobile Phase B (MPB): 100% Acetonitrile.

Instrument Parameters[5]
  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Column Temp: 35°C (improves mass transfer).

  • Injection Vol: 5 µL.

  • Gradient Profile:

Time (min)% MPBEvent
0.05Initial Hold
2.05Isocratic loading
12.060Linear Gradient
12.195Wash
15.095Wash Hold
15.15Re-equilibration
20.05End
System Suitability Criteria (Self-Validation)

Before running samples, ensure:

  • Resolution (

    
    ):  > 2.0 between main peak and nearest isomer.
    
  • Tailing Factor (

    
    ):  < 1.2.
    
  • Precision: %RSD of peak area < 0.5% (n=5).

Interaction Mechanism Visualization

Understanding why the PFP column works helps in troubleshooting. The diagram below details the specific interactions.

InteractionMechanism PFP_Phase PFP Stationary Phase (Electron Deficient Ring) PiPi Pi-Pi Stacking (Primary Selectivity) PFP_Phase->PiPi Hydrophobic Hydrophobic Interaction PFP_Phase->Hydrophobic HBond Hydrogen Bonding (F atoms <-> H) PFP_Phase->HBond Analyte Dimethoxypyrimidine (Electron Rich Ring) Analyte->PiPi Analyte->Hydrophobic Analyte->HBond

Figure 2: Multi-mode interaction mechanism of PFP phases. The Pi-Pi interaction provides the orthogonality required to separate structural isomers.

References

  • Waters Corporation. (2025). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Efficiency and Selectivity. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure: Selectivity for Isomers. Retrieved from [Link]

  • Chromatography Today. (2020). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.